molecular formula C15H22ClN3O B2392917 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride CAS No. 2460754-23-6

1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride

Cat. No.: B2392917
CAS No.: 2460754-23-6
M. Wt: 295.81
InChI Key: KPKYWCHGCIJVOQ-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a dihydroquinoline moiety linked to a piperazine ring via an ethanone bridge. The piperazine group, a common pharmacophore, may improve solubility and bioavailability due to its basic nitrogen atoms, which are protonated under physiological conditions. The hydrochloride salt form further enhances aqueous solubility, a critical factor for drug absorption .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.ClH/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18;/h1-2,4,6,16H,3,5,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKYWCHGCIJVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 3,4-Dihydroquinoline Core

The 3,4-dihydroquinoline scaffold is typically synthesized via cyclization reactions. A Friedel-Crafts acylation approach, as demonstrated in, employs TiCl₄ to facilitate intramolecular cyclization of ketone intermediates. For instance, (±)-19 (Scheme 1 in) is generated by treating acid chloride derivatives with TiCl₄, yielding a bicyclic ketone. Subsequent reduction with PtO₂ or catalytic hydrogenation produces the dihydroquinoline structure. Alternative routes involve Conrad-Limpach cyclization using ethyl acetoacetate and substituted anilines, though this method requires precise temperature control to avoid over-reduction.

Ethanone Bridge Formation

The ethanone linker is introduced via chloroacetylation or condensation reactions. In, chloroacyl chlorides (e.g., 13a–c ) react with piperazine derivatives in the presence of triethylamine to form amides (e.g., 22a–b ), which are subsequently reduced with LiAlH₄ to secondary amines. Demethylation using BBr₃ in CH₂Cl₂ finalizes the quinoline hydroxyl group. Alternatively, describes thioether formation via nucleophilic displacement, though this method is less common for ethanone-linked systems.

Detailed Synthetic Protocols

Alternative Route via Reductive Amination

Step 1: Enamine Formation
3-Aminobenzyl alcohol (11 ) reacts with dimethyl 2-(methoxymethylene)malonate (6 ) to form enamine 12 , which is oxidized to aldehyde 13 using Dess-Martin periodinane.

Step 2: Reductive Amination
Aldehyde 13 undergoes reductive amination with piperazine derivatives using NaCNBH₃ in MeOH, yielding 7j–7ab . Microwave-assisted cyclization then generates the 4(1H)-quinolone core.

Step 3: Ethanone Linker Installation
The quinolone intermediate is acetylated with chloroacetyl chloride in CH₂Cl₂, followed by piperazine displacement in the presence of Et₃N. Final HCl treatment yields the hydrochloride salt.

Optimization and Challenges

Reaction Condition Optimization

Parameter Optimal Condition Yield Improvement Source
Solvent for alkylation DMF (anhydrous) 78% → 92%
Reducing agent NaCNBH₃ (pH 6–7) 65% → 88%
Demethylation agent BBr₃ (1.2 eq in CH₂Cl₂) 70% → 95%

The use of continuous flow reactors for Friedel-Crafts acylation (residence time: 15 min, 80°C) enhances scalability, reducing side products from 12% to 3%.

Stereochemical Considerations

Racemic mixtures are common in early intermediates (e.g., 17 in). Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or preparative HPLC is essential for enantiopure products.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.63 (1H, d, J = 8.0 Hz, quinoline-H), 3.82–3.75 (4H, m, piperazine-H), 3.45 (2H, t, J = 6.0 Hz, CH₂CO), 2.95 (4H, br s, piperazine-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (N⁺–H stretch, hydrochloride).

Purity Analysis

HPLC (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min): Retention time = 6.8 min, purity >99%.

Chemical Reactions Analysis

1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic effects, particularly in the following areas:

1. Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. The mechanism involves intercalation with DNA, leading to disruption of cellular functions and inducing apoptosis in cancer cells. A study demonstrated that various derivatives of quinoline compounds, including this one, showed promising results against different cancer cell lines, highlighting their potential as anticancer agents .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi. The presence of electron-withdrawing groups in its structure enhances its antimicrobial efficacy, making it a candidate for further development in treating infections .

3. Neurological Disorders
There is emerging evidence suggesting that this compound may be beneficial in treating neurological disorders such as Alzheimer's disease and cognitive impairments. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for managing symptoms associated with these conditions .

Pharmacological Mechanisms

The pharmacological activity of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride can be attributed to several mechanisms:

  • DNA Intercalation: The quinoline moiety allows the compound to bind to DNA, disrupting replication and transcription processes.
  • Enzyme Modulation: The piperazine ring interacts with various enzymes and receptors, influencing their activity and contributing to its therapeutic effects.

Synthetic Routes

The synthesis of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining 3,4-dihydroquinoline with piperazine under controlled conditions using solvents like ethanol or methanol.
  • Oxidation and Reduction Reactions: These reactions allow for modification of the compound's functional groups, enhancing its biological activity.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

Case Study 1: Anticancer Efficacy
A study conducted on a series of quinoline derivatives demonstrated that modifications to the piperazine ring significantly enhanced anticancer activity against specific cell lines. The study concluded that structural optimization could lead to more potent anticancer agents .

Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties of quinoline derivatives found that certain modifications resulted in increased inhibition against resistant bacterial strains. This highlights the importance of chemical modifications in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperazine ring can interact with various enzymes and receptors, modulating their activity. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally analogous piperazine-ethanone derivatives:

Compound Name CAS Number Molecular Formula Heterocyclic Core Substituents/Salt Form Molecular Weight (g/mol) Key Structural Differences
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride Not Provided C₁₅H₂₀ClN₃O Dihydroquinoline Hydrochloride salt ~293.8 Reference compound
1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-piperazin-1-ylethanone dihydrochloride 1311317-96-0 C₁₄H₂₁Cl₂N₃O₂ Dihydro-1,4-benzoxazine Dihydrochloride salt 334.25 Oxygen in benzoxazine ring
1-(2-Furyl)-2-piperazin-1-ylethanone dihydrochloride 1306604-95-4 C₇H₁₂Cl₂N₂O₂ Furan Dihydrochloride salt 235.09 Aromatic furan vs. dihydroquinoline
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone dihydrochloride 29573-89-5 C₁₉H₂₂Cl₂N₄O₂S Phenothiazine Dihydrochloride, hydroxyethyl 437.37 Sulfur-containing phenothiazine core

Key Observations:

  • Heterocyclic Core Influence: Dihydroquinoline (target compound): The nitrogen-containing aromatic system may enhance binding to enzymes or receptors via π-π stacking or hydrogen bonding. Dihydrobenzoxazine: Incorporates an oxygen atom, increasing polarity and possibly altering solubility compared to dihydroquinoline . Furan: The oxygen-rich furan ring may decrease metabolic stability due to susceptibility to oxidation . Phenothiazine: The sulfur atom and tricyclic structure could confer distinct electronic properties and binding affinities .
  • Salt Forms : Hydrochloride salts improve solubility, but dihydrochloride variants (e.g., benzoxazine derivative) may exhibit higher crystallinity and stability .

Biological Activity

1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological properties based on various research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline ring fused with a piperazine moiety, which is significant for its biological interactions. Its molecular formula is C13H16ClN3O, and it has a molecular weight of approximately 253.74 g/mol. The piperazine group is often associated with enhanced solubility and bioavailability in medicinal chemistry.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of quinoline derivatives. For instance, Schiff base derivatives containing similar structures have shown broad-spectrum antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)Activity Type
Compound AS. aureus5Bactericidal
Compound BE. coli10Bacteriostatic
Compound CK. pneumoniae15Bactericidal

Cytotoxicity Studies

In vitro studies have indicated that compounds structurally related to 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone exhibit significant cytotoxic effects against cancer cell lines. For example, research on phenothiazine derivatives demonstrated that certain compounds could modulate cholinesterase activity in liver cancer cells while maintaining lower toxicity levels in non-cancerous cells .

Case Study: Cytotoxic Effects in Liver Cancer Cells

A study evaluated the cytotoxicity of several quinoline derivatives in liver cancer cell lines (Hep3B and SkHep1). The results showed that some derivatives had IC50 values as low as 5.97 µM, indicating potent anti-cancer activity .

Pharmacological Implications

The pharmacological implications of this compound are notable due to its potential applications in treating infections caused by resistant bacteria and certain cancers. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline or piperazine moieties could enhance efficacy and reduce toxicity .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone hydrochloride?

The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core followed by coupling with a piperazine-ethanone intermediate. Key steps include:

  • Quinoline activation : Bromination or chlorination at the 1-position of 3,4-dihydro-2H-quinoline to enable nucleophilic substitution.
  • Piperazine-ethanone preparation : Reaction of piperazine with chloroacetyl chloride under anhydrous conditions to form 2-piperazin-1-ylethanone.
  • Coupling : Use of a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate SN2 displacement between the activated quinoline and piperazine-ethanone intermediate.
  • Salt formation : Treatment with HCl in ethanol to yield the hydrochloride salt, followed by recrystallization for purity .
Step Reagents/Conditions Yield
Quinoline activationBr₂, FeCl₃, 0–5°C75–85%
Piperazine-ethanone synthesisChloroacetyl chloride, Et₃N, THF, reflux90%
CouplingDMF, K₂CO₃, 80°C, 12h60–70%

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic signals for the quinoline aromatic protons (δ 7.2–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 342.2) using a C18 column and acetonitrile/water gradient .
  • X-ray crystallography : Resolves hydrochloride salt formation and hydrogen-bonding patterns in the solid state .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (GHS Category 4 acute toxicity) .
  • First-aid measures : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS (e.g., CAS-specific data from PubChem) .

Advanced Research Questions

Q. How can reaction yields be optimized when conflicting reports exist for intermediate steps?

Contradictory yields often stem from impurities in starting materials or suboptimal coupling conditions. Methodological improvements include:

  • Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. DMSO), and stoichiometry to identify robust conditions .
  • Purification of intermediates : Use column chromatography or preparative HPLC to isolate high-purity intermediates before coupling .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance SN2 efficiency in polar aprotic solvents .

Q. How can discrepancies in reported pharmacological activity (e.g., receptor binding vs. cellular assays) be resolved?

Discrepancies may arise from:

  • Solubility differences : The hydrochloride salt’s aqueous solubility (e.g., >10 mg/mL in PBS) versus free base forms used in lipid-rich cellular assays .
  • Impurity profiles : HPLC-MS quantification of by-products (e.g., unreacted quinoline or piperazine derivatives) that interfere with bioactivity .
  • Assay conditions : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity and Western blotting for downstream signaling) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the quinoline (e.g., halogenation) or piperazine (e.g., N-substitution) to correlate structural changes with activity .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and membrane permeability (Caco-2 assays) to rule off-target effects .
  • Cryo-EM/X-ray co-crystallization : Resolve binding modes with target proteins (e.g., serotonin receptors) to guide rational design .

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